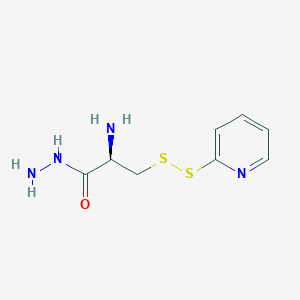

S-(2-Thiopyridyl)cysteine hydrazide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

134555-14-9 |

|---|---|

Molecular Formula |

C8H12N4OS2 |

Molecular Weight |

244.3 g/mol |

IUPAC Name |

(2R)-2-amino-3-(pyridin-2-yldisulfanyl)propanehydrazide |

InChI |

InChI=1S/C8H12N4OS2/c9-6(8(13)12-10)5-14-15-7-3-1-2-4-11-7/h1-4,6H,5,9-10H2,(H,12,13)/t6-/m0/s1 |

InChI Key |

UERHOILGANRDSO-LURJTMIESA-N |

SMILES |

C1=CC=NC(=C1)SSCC(C(=O)NN)N |

Isomeric SMILES |

C1=CC=NC(=C1)SSC[C@@H](C(=O)NN)N |

Canonical SMILES |

C1=CC=NC(=C1)SSCC(C(=O)NN)N |

Synonyms |

2-TCPH S-(2-thiopyridyl)cysteine hydrazide TCPH-2 |

Origin of Product |

United States |

Synthetic Methodologies for S 2 Thiopyridyl Cysteine Hydrazide and Its Precursors

Classical Approaches to Cysteine Derivatization with 2-Thiopyridyl Moieties

The introduction of a 2-thiopyridyl group onto a cysteine residue is a cornerstone of bioconjugation chemistry. The most classical and widely employed method involves a thiol-disulfide exchange reaction between the free sulfhydryl group of cysteine and an excess of 2,2'-dipyridyl disulfide. This reaction is highly efficient and selective for thiol groups under mild conditions, typically in aqueous or alcoholic solutions at or near neutral pH. The reaction proceeds via nucleophilic attack of the cysteinyl thiol on the disulfide bond of 2,2'-dipyridyl disulfide, leading to the formation of a mixed disulfide, S-(2-thiopyridyl)cysteine, and the release of one molecule of pyridine-2-thione.

Another classical approach utilizes 2-pyridinesulfenyl chloride as the thiopyridylating agent. This reagent reacts readily with the thiol group of cysteine to form the desired S-(2-thiopyridyl)cysteine derivative. This method can be particularly useful for the simultaneous deprotection and activation of protected cysteine residues.

The general scheme for the classical derivatization of cysteine with 2,2'-dipyridyl disulfide is depicted below:

L-Cysteine + 2,2'-Dipyridyl disulfide → S-(2-Thiopyridyl)-L-cysteine + Pyridine-2-thione

These classical approaches form the fundamental basis for the more complex synthetic routes to S-(2-Thiopyridyl)cysteine hydrazide.

Convergent and Divergent Synthetic Routes to this compound

The synthesis of this compound can be approached through both convergent and divergent strategies, each with its own set of advantages and considerations.

Convergent Synthesis:

A convergent approach involves the separate synthesis of key fragments of the target molecule, which are then combined in the final steps. For this compound, a plausible convergent route would involve the initial synthesis of S-(2-thiopyridyl)-L-cysteine, followed by its conversion to an activated ester (e.g., a methyl ester). This intermediate is then reacted with hydrazine (B178648) hydrate (B1144303) to form the final hydrazide product. This strategy allows for the purification of intermediates at each stage, potentially leading to a purer final product.

Step 1: L-Cysteine is reacted with 2,2'-dipyridyl disulfide to yield S-(2-thiopyridyl)-L-cysteine.

Step 2: The carboxylic acid of S-(2-thiopyridyl)-L-cysteine is esterified, for example, by reaction with methanol (B129727) in the presence of an acid catalyst, to produce S-(2-thiopyridyl)-L-cysteine methyl ester.

Step 3: The purified methyl ester is then treated with hydrazine hydrate to yield this compound.

Divergent Synthesis:

A divergent synthesis begins with a common starting material that is progressively modified to generate a range of related compounds. In the context of this compound, a divergent approach would start with L-cysteine and introduce the hydrazide and thiopyridyl functionalities in a stepwise manner.

One possible divergent route involves the initial formation of L-cysteine hydrazide. This can be achieved by first converting L-cysteine to its methyl ester, followed by reaction with hydrazine. The resulting L-cysteine hydrazide, with its free thiol group, is then reacted with 2,2'-dipyridyl disulfide to afford the final product.

Step 1: L-cysteine is converted to L-cysteine methyl ester.

Step 2: L-cysteine methyl ester is reacted with hydrazine hydrate to form L-cysteine hydrazide.

Step 3: L-cysteine hydrazide is then reacted with 2,2'-dipyridyl disulfide to yield this compound.

An alternative divergent pathway would be to first prepare S-(2-thiopyridyl)-L-cysteine and then directly convert the carboxylic acid to the hydrazide without isolating the ester intermediate.

| Synthetic Strategy | Advantages | Disadvantages |

| Convergent | - Allows for purification of intermediates. - May lead to higher purity of the final product. - Modular approach facilitates analogue synthesis. | - Can be longer in terms of the number of steps. - Overall yield may be lower due to multiple steps. |

| Divergent | - Can be more step-economical. - May offer a higher overall yield in some cases. - A single precursor can be used to generate multiple derivatives. | - Purification of the final product can be more challenging. - Side reactions in later steps can affect the overall efficiency. |

Optimized Protocols for Enhanced Yield and Purity in this compound Synthesis

To maximize the yield and purity of this compound, optimization of reaction conditions for each step is crucial.

Formation of S-(2-thiopyridyl)cysteine:

The reaction between L-cysteine and 2,2'-dipyridyl disulfide is typically carried out in a buffered aqueous solution or a mixture of water and an organic solvent like ethanol (B145695) or methanol. The pH is a critical parameter and is generally maintained between 5 and 8 to ensure the nucleophilicity of the thiol group while minimizing side reactions. A slight excess of 2,2'-dipyridyl disulfide is often used to drive the reaction to completion. The reaction progress can be monitored by spectrophotometry by measuring the release of pyridine-2-thione at 343 nm.

Hydrazide Formation:

The conversion of a cysteine ester to its corresponding hydrazide is typically achieved by reacting the ester with an excess of hydrazine hydrate. The reaction is often performed in an alcoholic solvent such as methanol or ethanol. The reaction time and temperature can be adjusted to optimize the conversion. For instance, the reaction can proceed at room temperature over several hours or be accelerated by gentle heating. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Purification:

Purification of the final product is essential to remove unreacted starting materials and by-products. Common purification techniques include recrystallization, precipitation, and column chromatography. For this compound, precipitation by adding a non-polar solvent to a solution of the product can be an effective method. The purity of the final compound should be assessed by analytical methods such as NMR spectroscopy, mass spectrometry, and HPLC.

| Reaction Step | Key Parameters | Typical Conditions | Expected Outcome |

| Thiol-Disulfide Exchange | pH, Solvent, Stoichiometry | pH 6-8, Water/Ethanol, 1.1-1.5 eq. of 2,2'-dipyridyl disulfide | High conversion to S-(2-thiopyridyl)cysteine |

| Esterification | Catalyst, Temperature, Reaction Time | Anhydrous Methanol, HCl (gas) or SOCl₂, 0°C to reflux | Good yield of the methyl ester |

| Hydrazinolysis | Hydrazine concentration, Solvent, Temperature | 5-10 eq. of Hydrazine hydrate, Methanol, Room temp. to 50°C | High conversion to the hydrazide |

| Purification | Method | Recrystallization or Silica Gel Chromatography | High purity product (>95%) |

Mechanistic and Kinetic Investigations of S 2 Thiopyridyl Cysteine Hydrazide Reactivity

Detailed Analysis of Thiol-Disulfide Exchange Mechanisms Initiated by S-(2-Thiopyridyl)cysteine Hydrazide

The initial step in the reaction cascade is a thiol-disulfide exchange, where the this compound reacts with a thiol-containing molecule, such as a cysteine residue in a protein. This reaction proceeds via a nucleophilic substitution (SN2) mechanism. nih.govresearchgate.net The process is initiated by a deprotonated thiol group (a thiolate anion), which is a potent nucleophile. researchgate.netmdpi.com

The thiolate anion attacks one of the sulfur atoms of the disulfide bond in the S-(2-Thiopyridyl) moiety. researchgate.net This leads to the formation of a transient, unstable trisulfide-like transition state. nih.govrsc.org The reaction concludes with the cleavage of the disulfide bond, resulting in a new, stable disulfide linkage between the cysteine moiety of the original hydrazide and the target thiol-containing molecule. A key byproduct of this reaction is 2-thiopyridone (the tautomer of 2-mercaptopyridine), the release of which can be monitored spectrophotometrically to track the reaction's progress. Pyridyl disulfides are frequently chosen for bioconjugation due to their high reactivity with thiols under mild conditions, such as ambient temperature and physiological pH. researchgate.net

Reaction Kinetics of Hydrazone Formation and Ligation with this compound

Following the thiol-disulfide exchange, the hydrazide functional group is available to react with an aldehyde or ketone to form a stable hydrazone bond. This reaction is a versatile tool in bioconjugation due to its specificity and the ease with which the required functional groups can be introduced into molecules. nih.gov

The kinetics of hydrazone formation are influenced by several factors, including the structure of the carbonyl and hydrazine (B178648) reactants. nih.gov The reaction is generally slow under physiological conditions but can be accelerated. nih.gov For instance, the presence of neighboring acid/base groups on the carbonyl compound can lead to faster reaction rates. nih.gov The reaction is also known to be catalyzed by aniline. tudelft.nl Studies have shown that steric effects can influence the rate of hydrazone formation; for example, a decrease in rate was observed for the reaction of pivaldehyde compared to butyraldehyde. nih.gov While aromatic hydrazines are generally more reactive towards carbonyls than aliphatic hydrazines, attaching electron-withdrawing groups, as in a hydrazide, decreases the reactivity. nih.gov

Influence of Reaction Environment (pH, Solvent Polarity, Ionic Strength) on this compound Reactivity

The efficiency of both the thiol-disulfide exchange and hydrazone formation is highly dependent on the reaction environment.

pH: The pH of the solution plays a critical role. For the thiol-disulfide exchange, the rate is dependent on the concentration of the thiolate anion. mdpi.com Therefore, the reaction rate increases as the pH rises above the pKa of the thiol, which typically ranges from 8 to 9. researchgate.net When the thiol's pKa is around 7, the exchange rate constant is at its maximum. mdpi.com Conversely, hydrazone formation is optimal under acidic conditions, typically around pH 4.5, which limits its use for biological targets that are only stable at neutral pH. ljmu.ac.uk However, hydrazone linkages can be designed to be stable at pH 7.4 and degrade at lower pH values. nih.gov Some cysteine residues can have very low pKa values, and quenching reactions by lowering the pH may not always be effective. nih.gov

Solvent Polarity: The polarity of the solvent can affect reaction rates. SN2 reactions, like the thiol-disulfide exchange, generally favor an aprotic environment, as polar protic solvents can stabilize the reactants more than the transition state. nih.gov Hydrophobic environments have been shown to catalyze the thiol-disulfide exchange by lowering the activation energy. researchgate.net Solvent polarity has also been identified as a factor that can affect the photogeneration of thiols from their disulfide precursors. researchgate.net

Ionic Strength: The ionic strength of the medium can influence the reaction by modulating electrostatic interactions between reactants, especially when charged molecules are involved.

| Parameter | Optimal Condition for Thiol-Disulfide Exchange | Optimal Condition for Hydrazone Formation |

| pH | pH > pKa of the thiol (typically ~7-9) | Acidic pH (~4.5) |

| Solvent | Aprotic, hydrophobic environments favored | Primarily aqueous, but can be influenced by co-solvents |

| Catalyst | Not generally catalyzed | Acid-catalyzed, Aniline |

Characterization of Intermediates and Transition States in this compound Mediated Reactions

The thiol-disulfide exchange reaction is understood to proceed through a single SN2-type transition state without the formation of a stable intermediate. nih.govresearchgate.net This transition state involves a linear arrangement of the three participating sulfur atoms: the attacking thiolate, the central sulfur of the disulfide, and the leaving group sulfur. nih.gov Computational studies have calculated the S-S distances in this symmetric trisulfide transition state to be around 2.7 Å, with an S-S-S angle of approximately 165°. rsc.org

In hydrazone formation, the reaction proceeds through a tetrahedral intermediate. nih.gov The rate-limiting step can be the breakdown of this intermediate, which is facilitated by proton transfer. ljmu.ac.uk The mechanism involves the acid-catalyzed derivatization of the carbonyl to produce the hydrazone with the elimination of water. acs.org

Computational Studies on Reaction Energetics and Pathway Elucidation for this compound

Computational methods, particularly density functional theory (DFT), have been instrumental in elucidating the mechanisms of these reactions. nih.gov Theoretical calculations have confirmed that the thiol-disulfide exchange proceeds through an SN2 transition state and that the thiolate is the primary reacting species. researchgate.net These studies have also provided insights into the energetics of the reaction, showing that hydrophobic environments can catalyze the reaction by a significant margin compared to the reaction in water. researchgate.net

Applications of S 2 Thiopyridyl Cysteine Hydrazide in Protein and Peptide Chemistry

Advanced Methodologies for Native Chemical Ligation and Expressed Protein Ligation Utilizing S-(2-Thiopyridyl)cysteine Hydrazide

Native Chemical Ligation (NCL) and Expressed Protein Ligation (EPL) are powerful techniques for the total or semi-synthesis of proteins. These methods rely on the chemoselective reaction between a C-terminal thioester of one peptide segment and an N-terminal cysteine of another. rsc.org While this compound is not directly a thioester, peptide hydrazides, in general, serve as stable and convenient precursors to peptide thioesters. rsc.orgnih.govdrexel.edu

The hydrazide moiety of a peptide-S-(2-Thiopyridyl)cysteine hydrazide conjugate can be converted into a reactive thioester in situ. A common method for this conversion is the treatment with sodium nitrite (B80452) under acidic conditions, which transforms the hydrazide into a highly reactive acyl azide. This intermediate can then be trapped by a thiol, such as 4-mercaptophenylacetic acid (MPAA), to generate the required C-terminal thioester for NCL. rsc.org This thioester can then react with a peptide or protein fragment bearing an N-terminal cysteine to form a native peptide bond at the ligation site.

In the context of EPL, a recombinantly expressed protein can be engineered to have a C-terminal tag that can be converted to a hydrazide. This protein hydrazide can then be activated to form a thioester and ligated to a synthetic peptide with an N-terminal cysteine. While direct evidence for the use of the S-(2-thiopyridyl) group in this specific context is limited, the principle of using a peptide hydrazide as a thioester surrogate is well-established in both NCL and EPL. rsc.orgnih.gov

Development of Bioconjugates for Research Tools and Probes

The ability of this compound to link different molecules together makes it a valuable reagent for the development of bioconjugates that serve as research tools and probes. These bioconjugates can be used to study protein localization, function, and interactions.

For example, a fluorescent dye containing a cysteine residue can be conjugated to this compound. The resulting fluorescent probe, now equipped with a hydrazide group, can be used to label glycoproteins that have been oxidized to display aldehyde groups. This allows for the specific fluorescent labeling of glycosylated proteins for visualization in techniques like fluorescence microscopy or flow cytometry.

Similarly, other reporter molecules such as biotin (B1667282) can be incorporated. A biotinylated this compound conjugate can be used to label proteins, which can then be detected or purified using streptavidin-based affinity chromatography. This is a common strategy for protein isolation and for studying protein-protein interactions.

The development of antibody-drug conjugates (ADCs) is another significant application. nih.govnih.gov this compound can be used to link a cytotoxic drug to an antibody. nih.gov The hydrazide end can be attached to the oxidized carbohydrate portion of the antibody, a region that is typically distal to the antigen-binding site, thus preserving the antibody's targeting function. The pyridyl disulfide end can be used to attach a thiol-containing drug molecule. This approach allows for the creation of ADCs with a defined drug-to-antibody ratio (DAR), which is a critical parameter for their therapeutic efficacy and safety.

Table 2: Examples of Bioconjugates Developed Using this compound Chemistry

| Bioconjugate Type | Application | Reporter/Effector Molecule |

| Fluorescently Labeled Protein | Protein tracking and imaging | Fluorescent dye |

| Biotinylated Protein | Protein purification and detection | Biotin |

| Antibody-Drug Conjugate (ADC) | Targeted cancer therapy | Cytotoxic drug |

Orthogonal Bioconjugation Approaches Employing this compound

Orthogonal bioconjugation refers to the ability to perform multiple, specific chemical reactions in the same reaction vessel without them interfering with each other. The dual reactivity of this compound makes it an ideal reagent for such strategies. The pyridyl disulfide-thiol reaction and the hydrazide-carbonyl reaction are orthogonal to each other, meaning they can be performed sequentially or simultaneously under different conditions to create more complex, multi-functional bioconjugates.

A key application of this orthogonality is in the dual labeling of a single protein. For instance, a protein could be engineered to have both a unique cysteine residue and a site for aldehyde generation. This compound could be used to introduce a first label at the cysteine residue via disulfide exchange. The unreacted hydrazide on the now-conjugated linker would then be available for a second, different label to be introduced at the aldehyde site. This allows for the site-specific incorporation of two different probes, for example, a FRET donor and acceptor pair for studying protein conformational changes.

Another orthogonal approach involves the assembly of three or more components. A protein with an accessible cysteine can be modified with this compound. A second molecule with an aldehyde or ketone can then be attached via the hydrazide group. This creates a bioconjugate that can be further modified if the second molecule contains another reactive handle, enabling the construction of intricate molecular architectures. The ability to perform sequential ligations is a cornerstone of creating complex protein and peptide structures. nih.gov

The chemoselectivity of the reactions is crucial for the success of these orthogonal strategies. nih.gov The disulfide exchange reaction is typically performed at neutral to slightly basic pH, while the hydrazone formation is more efficient at a slightly acidic pH. This pH-dependent reactivity can be exploited to control the sequence of conjugation events.

Generation of Defined Protein and Peptide Conjugates for Structural and Functional Studies

The generation of well-defined, homogeneous protein and peptide conjugates is essential for detailed structural and functional studies. Heterogeneity in the location and number of modifications can lead to ambiguous results. This compound, through its site-specific conjugation capabilities, enables the production of such homogeneous bioconjugates.

For structural studies, such as X-ray crystallography or cryo-electron microscopy, having a homogeneous sample is a prerequisite for obtaining high-quality data. By using this compound to introduce a heavy atom or a crystallization chaperone at a specific site on a protein, it is possible to facilitate structure determination.

In functional studies, the precise placement of a modification is critical to understanding its effect on protein activity. For example, by conjugating a small molecule inhibitor to a specific site on an enzyme using this compound, researchers can probe the enzyme's active site and study the mechanism of inhibition. Similarly, attaching a peptide to a protein at a defined location can be used to investigate protein-peptide interactions that are important in cell signaling pathways.

The ability to create defined conjugates also allows for the systematic study of how modifications affect protein stability, folding, and dynamics. By comparing the properties of the unmodified protein with those of its specifically modified counterpart, valuable insights into the structure-function relationship of the protein can be gained. The generation of such precisely modified proteins is a key advantage of using heterobifunctional linkers like this compound in protein chemistry.

S 2 Thiopyridyl Cysteine Hydrazide in Nucleic Acid and Carbohydrate Bioconjugation

Methodologies for Covalent Attachment of S-(2-Thiopyridyl)cysteine Hydrazide to Modified Oligonucleotides

The covalent attachment of this compound to oligonucleotides is achieved by first introducing a specific functional group—either a thiol or an aldehyde—into the oligonucleotide sequence. This modification provides a unique chemical handle for the specific reaction with one of the two reactive ends of the TPCH linker.

Two primary strategies are employed for this purpose:

Conjugation via Disulfide Exchange: This method involves the synthesis of an oligonucleotide bearing a free thiol (sulfhydryl) group. Thiol-modified oligonucleotides can be prepared using established solid-phase synthesis protocols, for instance, by incorporating a thiol-modifier phosphoramidite (B1245037) at the desired position (typically the 5' or 3' terminus). glenresearch.com The free thiol group on the purified oligonucleotide is then reacted with the 2-pyridyl disulfide moiety of TPCH. This reaction proceeds via a disulfide exchange mechanism, releasing 2-thiopyridone and forming a stable disulfide bond between the oligonucleotide and the cysteine portion of the linker. The resulting oligonucleotide-TPCH conjugate possesses a terminal hydrazide group, which is then available for subsequent conjugation to an aldehyde-containing molecule.

Conjugation via Hydrazone Formation: An alternative approach begins with an oligonucleotide modified to contain an aldehyde group. Such modifications can be introduced at specific sites, for example, by synthesizing oligonucleotides with a 2'-aldehyde group or by oxidizing a 3'-terminal ribonucleoside. nih.govnih.govnih.gov The aldehyde-functionalized oligonucleotide is then reacted with the hydrazide moiety of TPCH. This reaction forms a stable hydrazone linkage, typically under mild acidic to neutral conditions (pH 5-7). nih.gov The resulting oligonucleotide-TPCH conjugate now features a reactive 2-pyridyl disulfide group at its terminus, ready for specific coupling to a sulfhydryl-containing molecule, such as a peptide with a cysteine residue. nih.gov

These methodologies allow for the site-specific incorporation of the TPCH linker onto an oligonucleotide, transforming it into a versatile building block for the synthesis of more complex hybrid molecules.

Strategies for Glycoconjugate Synthesis Utilizing this compound

This compound is particularly effective as a carbohydrate-directed cross-linking reagent. microdetection.cn The primary strategy for its use in glycoconjugate synthesis involves the chemical modification of carbohydrate residues to generate reactive aldehyde groups, which can then be selectively targeted by the hydrazide moiety of TPCH.

The most common methodology involves the mild oxidation of cis-diol groups within sugar residues using sodium periodate (B1199274) (NaIO₄). This reaction is especially useful for glycoproteins, such as antibodies, where carbohydrate moieties are often located in regions distal to functionally sensitive sites, like the antigen-binding region of an antibody's Fc domain. microdetection.cn Oxidation of these sugars, particularly sialic acid residues, cleaves the carbon-carbon bond of the diol and generates two aldehyde groups. researchgate.net

Once the aldehyde groups are formed on the carbohydrate, TPCH is introduced. The hydrazide group of TPCH reacts specifically with an aldehyde to form a stable hydrazone bond. researchgate.net This reaction efficiently couples the linker to the glycoprotein (B1211001). Research has shown that TPCH is incorporated more efficiently into periodate-treated antibodies compared to similar linkers, a characteristic attributed to the presence of an amino group adjacent to the hydrazide. researchgate.net The now-derivatized glycoprotein is armed with one or more 2-pyridyl disulfide groups, which can be used to attach a second, thiol-containing molecule.

| Feature | This compound (TPCH) | S-(2-thiopyridyl)mercaptopropionic acid hydrazide (TPMPH) |

| Reactive Group 1 | Hydrazide | Hydrazide |

| Reactive Group 2 | 2-Pyridyl Disulfide | 2-Pyridyl Disulfide |

| Target for Hydrazide | Aldehyde Groups | Aldehyde Groups |

| Target for Disulfide | Thiol (Sulfhydryl) Groups | Thiol (Sulfhydryl) Groups |

| Reported Efficiency | More efficient incorporation into periodate-treated antibody. researchgate.net | Less efficient incorporation compared to TPCH. researchgate.net |

| Structural Note | Contains a cysteine backbone with an adjacent amino group to the hydrazide. researchgate.net | Lacks the α-amino group present in TPCH. researchgate.net |

This table provides a comparative overview of TPCH and a related cross-linker based on reported research findings.

Development of Hybrid Biomolecules with this compound Linkers

The development of hybrid biomolecules using TPCH linkers leverages the sequential and orthogonal nature of its two reactive ends. By combining the methodologies described for nucleic acids and carbohydrates, researchers can construct complex conjugates that unite the distinct functions of different classes of biomolecules.

A prominent example is the synthesis of immunoconjugates, which are a class of hybrid proteins. nih.gov The process typically follows a defined sequence:

A glycoprotein, such as a monoclonal antibody, is chosen for its specific targeting capabilities. Its carbohydrate moieties are oxidized with sodium periodate to generate aldehyde groups. researchgate.net

The oxidized antibody is reacted with TPCH. The hydrazide end of TPCH forms a hydrazone bond with the antibody's aldehyde groups, covalently attaching the linker. researchgate.net

The resulting antibody-TPCH intermediate, now bearing reactive 2-pyridyl disulfide groups, is purified.

This intermediate is then reacted with a second molecule that contains a free sulfhydryl group. This second molecule could be a toxin, an enzyme, or a peptide containing a cysteine residue. The reaction forms a stable disulfide bond, completing the hybrid biomolecule. researchgate.net

The resulting immunoconjugate combines the targeting function of the antibody with the therapeutic or diagnostic action of the second molecule. This strategic assembly ensures that the functional sites of the parent molecules, particularly the antigen-binding site of the antibody, are not compromised during the conjugation process. researchgate.netmicrodetection.cn

Similarly, TPCH can be used to create other types of hybrid molecules. For example, a thiol-modified oligonucleotide could be joined to a glycoprotein, or an aldehyde-modified oligonucleotide could be linked to a cysteine-containing peptide. These constructs are valuable tools in diagnostics, therapeutics, and fundamental biological research.

| Hybrid Biomolecule Type | Component 1 | Linker and Attachment | Component 2 | Resulting Linkage |

| Immunoconjugate | Antibody (Glycoprotein) | TPCH attached via hydrazone bond to oxidized carbohydrate | Thiol-containing Toxin/Protein | Disulfide bond |

| Oligonucleotide-Peptide Conjugate | Aldehyde-modified Oligonucleotide | TPCH attached via hydrazone bond to oligonucleotide | Cysteine-containing Peptide | Disulfide bond |

| Oligonucleotide-Peptide Conjugate | Thiol-modified Oligonucleotide | TPCH attached via disulfide bond to oligonucleotide | Aldehyde-containing Peptide | Hydrazone bond |

| Glycopeptide | Glycoprotein (oxidized) | TPCH attached via hydrazone bond to carbohydrate | Cysteine-containing Peptide | Disulfide bond |

This table illustrates the modular assembly of various hybrid biomolecules facilitated by the this compound linker.

Functional Materials and Surface Modification Using S 2 Thiopyridyl Cysteine Hydrazide

Surface Functionalization of Polymeric Materials for Biosensing Applications

The development of advanced biosensors often relies on the effective immobilization of biological probes onto polymer substrates. nih.gov The surface of otherwise inert polymers must be functionalized with reactive chemical groups to anchor biomolecules like proteins or nucleic acids. nih.govrsc.org S-(2-Thiopyridyl)cysteine hydrazide offers a two-pronged approach for this purpose, enabling the stable attachment of biomolecules to polymeric surfaces for enhanced biosensing capabilities.

The hydrazide moiety of TPCH can be used to functionalize polymer surfaces that have been pre-activated to feature aldehyde or ketone groups. This reaction forms a stable covalent hydrazone bond. google.com For example, the carbohydrate moieties on antibodies can be oxidized to create aldehyde groups, which can then react with a hydrazide-functionalized surface. Alternatively, the polymer itself can be modified to present these carbonyl functionalities.

Conversely, the 2-pyridyl disulfide group of TPCH allows for the immobilization of thiol-containing biomolecules, such as proteins or peptides with exposed cysteine residues, onto a polymer surface. researchgate.net This is achieved through a thiol-disulfide exchange reaction, forming a new disulfide bond between the biomolecule and the surface. researchgate.net This specific and reversible linkage is particularly useful for orienting proteins on a sensor surface, which can be crucial for maintaining their biological activity and ensuring the accessibility of their active sites. nih.gov

The dual nature of TPCH allows for versatile strategies. A polymer surface could first be modified with TPCH via its hydrazide group, leaving the pyridyl disulfide group exposed for subsequent capture of a thiol-containing analyte. This method ensures a stable, covalent attachment to the polymer support while providing a specific binding site for the target biomolecule. mdpi.com

Table 1: Polymer Surface Functionalization Strategies for Biosensing

| Polymer Type | Surface Activation Method | Functional Group Introduced | Biomolecule Immobilized |

| Polymethacrylates | Plasma treatment, UV irradiation | Carboxyl, Amine, Hydroxyl | Proteins, Antibodies |

| Polystyrene | Chemical oxidation | Carbonyl groups | Hydrazide-modified probes |

| Polyglycidol | Allyl functionalization | Allyl groups | Cysteine-containing peptides |

Covalent Immobilization of Biomolecules onto Nanomaterials via this compound

The unique properties of nanomaterials, such as their high surface-area-to-volume ratio, make them excellent substrates for immobilizing biomolecules in various biomedical and biotechnological applications. mdpi.com Covalent immobilization is often preferred over physical adsorption as it provides a more stable and permanent attachment, preventing the leaching of biomolecules. mdpi.comunipd.it this compound is a valuable crosslinker for achieving such stable bioconjugation on various nanomaterials.

The pyridyl disulfide end of TPCH is particularly effective for functionalizing gold nanoparticles (AuNPs). The sulfur atom in the disulfide bond has a strong affinity for gold surfaces, leading to the formation of a stable self-assembled monolayer. This leaves the hydrazide group exposed on the nanoparticle surface, ready to react with aldehyde or ketone groups on a target biomolecule. This strategy has been employed to attach carbohydrates and other biomolecules to nanoparticle surfaces. sonar.ch

Alternatively, nanomaterials can be functionalized to present thiol groups, which can then react with the pyridyl disulfide moiety of TPCH. The exposed hydrazide can then be used to capture a biomolecule. This approach is versatile and can be adapted to a wide range of nanomaterials, including iron oxide nanoparticles and quantum dots, by first modifying their surface with thiol-containing silanes or polymers.

The hydrazide chemistry of TPCH is also instrumental in immobilizing biomolecules like antibodies or enzymes onto nanomaterials. researchgate.net For instance, the carbohydrate portions of an antibody can be oxidized with periodate (B1199274) to generate aldehyde groups, which then readily react with the hydrazide group of TPCH. The resulting pyridyl disulfide-activated antibody can then be conjugated to a thiol-containing nanoparticle or another thiol-containing molecule.

Table 2: Research Findings on Nanomaterial Bioconjugation

| Nanomaterial | Functionalization Strategy | Biomolecule Immobilized | Application |

| Gold Nanoparticles (AuNPs) | Thiol-disulfide exchange with TPCH | Cysteine-containing peptides | Drug Delivery, Imaging |

| Iron Oxide Nanoparticles | Silanization followed by TPCH coupling | Antibodies, Enzymes | MRI Contrast Agents, Biocatalysis |

| Quantum Dots (QDs) | Polymer coating with TPCH functionalization | DNA, RNA | FRET-based Biosensing |

| Carbon Nanotubes (CNTs) | Carboxylation and TPCH coupling | Proteins | Biosensors, Drug Delivery |

Engineering of Biointerfaces for Cell-Material Interaction Studies

The interface between a material and biological cells is a critical determinant of cellular behavior, including adhesion, proliferation, and differentiation. nih.govresearchgate.net Engineering biointerfaces with specific chemical cues allows for precise control over cell-material interactions. The dual reactivity of this compound enables the creation of well-defined surfaces for such studies.

One common strategy involves the immobilization of cell-adhesive peptides, such as those containing the RGD (Arginine-Glycine-Aspartic acid) sequence, onto a material surface. If a synthetic peptide is designed with a terminal cysteine, it can be readily attached to a surface functionalized with TPCH via the pyridyl disulfide group. This creates a biointerface that can selectively promote cell adhesion.

The hydrazide functionality of TPCH can be used to anchor it to surfaces that have been modified to present aldehyde or ketone groups. This creates a pyridyl disulfide-activated surface that is ready for the subsequent attachment of thiol-containing biomolecules. This method allows for the creation of patterned surfaces, where specific regions are made cell-adhesive, enabling studies of cell migration and tissue engineering. nih.gov

Furthermore, the reversibility of the disulfide bond under reducing conditions can be exploited. Cells attached to a surface via a TPCH linker can be detached by introducing a reducing agent like dithiothreitol (B142953) (DTT). mdpi.com This allows for the gentle harvesting of cells or the dynamic modulation of the biointerface.

Methodologies for Creating Responsive Materials through this compound Chemistry

Stimuli-responsive or "smart" materials, which change their properties in response to external triggers, are of great interest for applications such as drug delivery and regenerative medicine. mdpi.comnih.gov The chemical functionalities within this compound make it an excellent building block for creating materials that are responsive to changes in pH and redox potential.

The disulfide bond in the thiopyridyl group is susceptible to cleavage by reducing agents like glutathione, which is found at significantly higher concentrations inside cells compared to the extracellular environment. researchgate.net This redox sensitivity can be exploited to create drug delivery systems that release their payload specifically within the intracellular space. For example, a drug can be attached to a polymer or nanoparticle via a TPCH linker. The disulfide bond will remain stable in the bloodstream but will be cleaved upon internalization by a cell, releasing the drug. mdpi.comnih.gov

The hydrazone bond formed by the hydrazide group is typically stable at neutral pH but can be designed to be hydrolytically labile under acidic conditions, such as those found in endosomes or lysosomes. This pH-sensitivity can be used to trigger the release of a therapeutic agent from a carrier system once it has been taken up by a cell.

By combining these two functionalities, dual-responsive materials can be engineered. For instance, a hydrogel can be crosslinked using TPCH. The degradation of this hydrogel can be triggered by either a change in pH (cleaving the hydrazone bonds) or the presence of a reducing agent (cleaving the disulfide bonds). This allows for more precise control over the material's behavior and its interaction with biological systems. rug.nlresearchgate.net

Derivatives and Analogs of S 2 Thiopyridyl Cysteine Hydrazide: Design and Synthesis

Rational Design Principles for Modulating Reactivity and Selectivity in S-(2-Thiopyridyl)cysteine Hydrazide Analogs

The rational design of TPCH analogs is centered on fine-tuning the reactivity of its two key functional moieties: the hydrazide group and the 2-thiopyridyl disulfide group. The goal is to achieve controlled and selective conjugation to target molecules, often proteins or carbohydrates.

The reactivity of the hydrazide group is primarily influenced by the electronic environment of the carbonyl and the nucleophilicity of the terminal nitrogen. Modifications to the cysteine backbone or the introduction of substituents can alter the pKa of the hydrazide, thereby influencing its reactivity towards aldehydes and ketones, which are often generated on target molecules through mild oxidation of carbohydrate moieties. researchgate.net For instance, the presence of an adjacent amino group in TPCH has been shown to enhance its incorporation efficiency into periodate-treated antibodies compared to related crosslinkers lacking this feature. researchgate.net

The selectivity and reactivity of the 2-thiopyridyl disulfide group are critical for its reaction with sulfhydryl groups. The disulfide exchange reaction is reversible, and its equilibrium can be influenced by the redox environment and the stability of the resulting mixed disulfide bond. Design principles often involve modifying the pyridine (B92270) ring with electron-withdrawing or electron-donating groups to modulate the electrophilicity of the sulfur atom, thereby controlling the rate and specificity of the thiol-disulfide exchange. semanticscholar.org The inherent selectivity of the 2-thiopyridyl group for thiols over other nucleophilic amino acid residues is a key advantage, minimizing off-target reactions. researchgate.net

Synthesis of this compound Derivatives with Enhanced Properties

The synthesis of TPCH derivatives often starts with a protected cysteine precursor. The amino and carboxyl groups are typically protected with groups like t-butyloxycarbonyl (t-BOC) or carbobenzoxy (CBZ) to allow for selective modification of the side chain. google.com The synthesis of the core TPCH molecule involves the reaction of a protected cysteine hydrazide with 2,2'-dipyridyl disulfide. google.com

To create derivatives with enhanced properties, various synthetic strategies are employed. For example, to increase the stability of the final conjugate, the disulfide bond can be replaced with a more stable thioether linkage. This can be achieved by designing analogs that react via a different mechanism, such as nucleophilic aromatic substitution (SNA_r_) on an activated heteroaryl ring. semanticscholar.org

The introduction of solubility-enhancing moieties, such as polyethylene (B3416737) glycol (PEG) chains, is another common modification. PEGylation can improve the pharmacokinetic properties of the resulting bioconjugate. This is typically achieved by reacting a protected TPCH derivative with an activated PEG molecule. google.com

The following table provides a summary of synthetic approaches for hydrazide derivatives in general, which can be adapted for TPCH:

| Starting Material | Reagent | Reaction Conditions | Product | Yield (%) | Reference |

| N-Boc, N-nitroso, and N-tosyl amides | Hydrazine (B178648) hydrate (B1144303) | Room temperature | Hydrazides | 76-94 | mdpi.com |

| Esters, Anhydrides, Acyl Chlorides | Hydrazine hydrate | Varies | Hydrazides | Varies | mdpi.com |

| 3-cyanopyridine | P4S10 | - | Pyridine-3-carbothiamide | - | nih.gov |

Structure-Activity Relationship Studies of Modified this compound Compounds

Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications to the TPCH scaffold affect its performance in bioconjugation. gardp.org These studies systematically alter different parts of the molecule and evaluate the impact on reactivity, selectivity, stability, and the biological activity of the resulting conjugate.

Key findings from SAR studies on related compounds provide valuable insights. For instance, in a series of hydrazide-hydrazone inhibitors, the nature and position of substituents on the aromatic rings were found to significantly influence their inhibitory activity. nih.govresearchgate.net A slim salicylic (B10762653) aldehyde framework was identified as being pivotal for the stabilization of the molecules within the target's active site. nih.gov Similarly, the presence of bulky substituents can either enhance or hinder binding depending on the topology of the binding pocket. nih.gov

In the context of TPCH, SAR studies would focus on:

The Hydrazide Moiety: Altering the electronic properties of the hydrazide can modulate its nucleophilicity and reactivity towards carbonyl groups.

The Thiopyridyl Group: Substitution on the pyridine ring can fine-tune the reactivity of the disulfide bond and its susceptibility to reduction.

These studies enable the rational design of new TPCH analogs with optimized properties for specific applications. For example, by understanding the relationship between the structure and reactivity, it is possible to design derivatives that react more efficiently under specific pH or redox conditions. semanticscholar.org

Development of Photocleavable or Reversible this compound Conjugates

The development of stimuli-responsive linkers, including photocleavable and reversible systems, has expanded the utility of bioconjugates. These linkers allow for the controlled release of a conjugated molecule under specific conditions.

Photocleavable Conjugates:

Photocleavable linkers incorporate a photolabile group that can be cleaved upon exposure to light of a specific wavelength. This allows for precise spatial and temporal control over the release of a payload. A common strategy involves the incorporation of a nitrobenzyl ether or a similar photolabile moiety into the linker structure. The 2-nitroveratryl group, for instance, can be used as a photocleavable thiol-protecting group, and its cleavage can be triggered by UV light. researchgate.net By analogy, a photocleavable group could be integrated into the TPCH backbone, allowing for the light-induced release of a conjugated molecule.

Reversible Conjugates:

The inherent reversibility of the disulfide bond in TPCH provides a basis for creating reversible conjugates. nih.gov The disulfide linkage can be cleaved under reducing conditions, such as those found within the intracellular environment, leading to the release of the conjugated molecule. This is a widely used strategy in drug delivery systems. researchgate.net

Beyond disulfide exchange, other reversible covalent modification strategies are being explored. For example, pyridazinediones have been shown to undergo reversible Michael addition with thiols, offering a tunable platform for dynamic covalent chemistry. nih.gov While not a direct modification of TPCH, this principle could be applied to design novel reversible cysteine-reactive linkers.

The development of both photocleavable and reversible TPCH conjugates offers exciting possibilities for creating advanced drug delivery systems, diagnostic probes, and tools for studying biological processes with greater precision and control.

Analytical and Characterization Methodologies for S 2 Thiopyridyl Cysteine Hydrazide and Its Adducts

Advanced Spectroscopic Techniques for Reaction Monitoring and Product Confirmation

Spectroscopic methods are fundamental for the qualitative and quantitative analysis of TPCH-mediated reactions. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic resonance (NMR) spectroscopy are particularly powerful for detailed structural elucidation, while UV-Vis spectroscopy offers a convenient way to monitor the progress of conjugation reactions.

High-Resolution Mass Spectrometry (HRMS): HRMS, often coupled with electrospray ionization (ESI), is indispensable for confirming the molecular weight of TPCH derivatives and their bioconjugates with high accuracy. For instance, the successful synthesis of N-benzyloxycarbonyl-L-cysteine hydrazide was confirmed by ESI-Time-of-Flight (TOF) mass spectrometry, where the calculated mass-to-charge ratio (m/z) for the protonated molecule [C₁₁H₁₅N₃O₃S + H]⁺ was 330.1454, closely matching the found value of 330.1441. mdpi.compreprints.org Similarly, the structure of a cationic cysteine hydrazide nicotinamide (B372718) (Cyhn) was verified by HRMS, which is crucial for developing enrichment tools for mass spectrometric analysis of biological molecules. nih.gov In the analysis of protein modifications, ESI-MS can detect mass shifts corresponding to specific modifications, such as S-sulfhydration (+32 Da per sulfur atom) or the initial oxidation of cysteine to sulfenic acid (+16 Da). nih.gov MALDI-TOF/TOF MS is another valuable technique for analyzing proteins and peptides, often used in conjunction with specific matrices like 2,5-dihydroxybenzoic acid (DHB). nih.gov

Multidimensional NMR Spectroscopy: 1H and 13C NMR spectroscopy provide detailed information about the chemical environment of atoms within a molecule, making it a cornerstone for structural confirmation of TPCH and its precursors. For example, the conversion of esters to hydrazides is confirmed by the disappearance of a characteristic singlet peak for the methyl group in the 1H NMR spectrum. mdpi.compreprints.org The formation of hydrazide functionalized polymers has been confirmed by the appearance of new resonances corresponding to the hydrazide protons. researchgate.net In the case of N-benzyloxycarbonyl-L-cysteine hydrazide, specific chemical shifts in both 1H and 13C NMR spectra in DMSO-d6 have been meticulously assigned to its constituent protons and carbons. mdpi.compreprints.org Furthermore, 1H NMR is used to analyze the conformational isomers (cis and trans) of acyl hydrazones formed from cysteine hydrazide derivatives. rsc.org For the parent compound, S-(2-thiopyridyl)-L-cysteine hydrazide, 1H NMR in D₂O reveals characteristic signals for the pyridyl and cysteine protons. google.com

UV-Vis Spectroscopy: UV-Vis spectroscopy is a straightforward and widely used method for monitoring the progress of bioconjugation reactions involving TPCH. The key principle is the detection of the released pyridine-2-thione, which has a characteristic absorbance maximum. This allows for the real-time tracking of the disulfide exchange reaction between the 2-dithiopyridyl group of TPCH and a free thiol on a target molecule. google.com Additionally, the hydrazone bond formed during conjugation often exhibits a unique UV absorbance signature, which can be used to track and quantify the conjugate. For instance, the formation of a bis-aryl hydrazone bond can be monitored at 354 nm. interchim.fr

Chromatographic Separation Techniques for Isolation and Purity Assessment of Conjugates

Chromatographic techniques are essential for the purification of TPCH bioconjugates and for assessing their purity. High-Performance Liquid Chromatography (HPLC), Size-Exclusion Chromatography (SEC), and Ion-Exchange Chromatography (IEX) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful tool for separating and purifying peptides and proteins modified with TPCH. mdpi.com The separation is based on the hydrophobicity of the molecules. For instance, a method for separating thiophene-2-carboxylic acid hydrazide uses a C18 column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com HPLC is also used to monitor reaction kinetics, such as the hydrazinolysis of peptides, by quantifying the consumption of starting material and the formation of the product. nih.gov The use of a diode-array detector (DAD) allows for the simultaneous monitoring of absorbance at multiple wavelengths, which can aid in peak identification. science.gov

Size-Exclusion Chromatography (SEC): SEC, also known as gel filtration, separates molecules based on their size. It is particularly useful for removing excess, unreacted crosslinking reagents like TPCH from the much larger bioconjugate. For example, after modifying human IgM with N-succinimidyl-3-(2-pyridylthio)propionate (SPDP), a precursor to a similar linkage, the reaction mixture was chromatographed on a Sephadex G-25 column to remove the excess reagent. google.com

Electrophoretic Methods for Bioconjugate Analysis

Electrophoretic methods provide a means to analyze the molecular weight and purity of bioconjugates, especially for proteins and antibodies.

SDS-PAGE and Native PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a denaturing technique that separates proteins based on their molecular weight. It is widely used to visualize the formation of bioconjugates and to estimate their size. For example, SDS-PAGE analysis was used to monitor the progress of a hydrazinolysis reaction on erythropoietin (EPO). nih.gov Native PAGE, on the other hand, separates proteins in their non-denatured state, preserving their native structure and charge. This can be useful for assessing whether the conjugation process has led to aggregation or significant conformational changes.

Capillary Electrophoresis (CE): CE offers high-resolution separation of biomolecules and can be used to analyze the purity of bioconjugates. Its high efficiency and small sample volume requirements make it an attractive alternative to traditional slab gel electrophoresis.

Bioanalytical Approaches for Quantifying Bioconjugation Efficiency and Yield

Accurate quantification of bioconjugation efficiency is critical for producing well-defined and reproducible bioconjugates. Several bioanalytical approaches are employed for this purpose.

Quantification of Linker Incorporation: The degree of modification, or the molar substitution ratio (MSR), can be determined using colorimetric assays. For example, the number of HyNic (hydrazinonicotinamide) groups incorporated into a protein can be quantified by reacting an aliquot of the modified protein with p-nitrobenzaldehyde, which forms a colored product. interchim.fr Similarly, the extent of modification with TPCH can be determined by measuring the amount of pyridine-2-thione released upon reduction of the disulfide bond. google.com

Interactive Data Table: Analytical Techniques for S-(2-Thiopyridyl)cysteine Hydrazide and Adducts

| Technique | Application | Information Obtained | Example Reference |

| High-Resolution Mass Spectrometry (HRMS) | Product confirmation, impurity analysis | Accurate molecular weight, elemental composition | mdpi.com, preprints.org, nih.gov |

| Multidimensional NMR Spectroscopy | Structural elucidation | Detailed atomic connectivity, conformational analysis | mdpi.com, researchgate.net, rsc.org, preprints.org, google.com |

| UV-Vis Spectroscopy | Reaction monitoring | Real-time tracking of conjugation, quantification of released byproducts | interchim.fr, google.com |

| High-Performance Liquid Chromatography (HPLC) | Purification, purity assessment, reaction kinetics | Separation of components, quantification of products and reactants | nih.gov, science.gov, sielc.com, mdpi.com |

| Size-Exclusion Chromatography (SEC) | Purification | Removal of excess small molecules (e.g., crosslinkers) | google.com |

| Ion-Exchange Chromatography (IEX) | Purification | Separation based on charge | google.com |

| SDS-PAGE | Purity and molecular weight assessment | Estimation of molecular weight of conjugates | nih.gov |

| Colorimetric Assays | Quantification of modification | Molar substitution ratio (MSR) | interchim.fr |

Theoretical and Computational Studies Pertaining to S 2 Thiopyridyl Cysteine Hydrazide

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and predicting the reactivity of S-(2-Thiopyridyl)cysteine hydrazide. These computational methods allow for the determination of various molecular descriptors that are key to understanding its chemical behavior.

The electronic structure of this compound is characterized by the distribution of electron density and the nature of its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Reactivity descriptors derived from quantum chemical calculations provide a quantitative measure of the molecule's reactivity. These include:

Ionization Potential (I): The energy required to remove an electron from the molecule. It is related to the HOMO energy (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added to the molecule. It is related to the LUMO energy (A ≈ -ELUMO).

Electronegativity (χ): A measure of the molecule's ability to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as η = (I - A) / 2.

Global Softness (S): The reciprocal of chemical hardness (S = 1 / 2η). A higher softness value indicates greater reactivity.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile. It is calculated as ω = χ2 / 2η.

These descriptors help to identify the most reactive sites within the this compound molecule. For instance, the hydrazide moiety is expected to be a primary site for nucleophilic attack, while the pyridyl disulfide group is susceptible to cleavage by thiols.

Below is a hypothetical data table of calculated reactivity descriptors for this compound, which would typically be generated from DFT calculations.

| Descriptor | Value (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.2 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.2 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

| Global Softness (S) | 0.189 |

| Electrophilicity Index (ω) | 2.79 |

Note: The values in this table are illustrative and would need to be determined by actual quantum chemical calculations.

Molecular Dynamics Simulations of this compound Interactions within Complex Biological Systems

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. In the context of this compound, MD simulations can provide invaluable insights into its interactions with biological macromolecules such as proteins. These simulations can model the conformational changes, binding affinities, and reaction dynamics of the crosslinker within a complex biological environment.

A typical MD simulation would involve placing the this compound molecule in a simulation box containing a target protein and solvent molecules (usually water). The interactions between all atoms are then calculated using a force field, and the trajectories of the atoms are determined by solving Newton's equations of motion.

Key research findings that could be obtained from MD simulations include:

Binding Site Identification: MD simulations can help identify the preferred binding sites of this compound on a protein surface.

Conformational Analysis: The simulations can reveal the conformational changes that both the crosslinker and the protein undergo upon binding.

Interaction Energies: The strength of the interaction between this compound and the protein can be quantified by calculating the binding free energy.

Solvent Effects: The role of water molecules in mediating the interaction between the crosslinker and the protein can be investigated.

Predictive Modeling of Reaction Pathways and Product Distributions

Predictive modeling, often employing quantum mechanics/molecular mechanics (QM/MM) methods, can be used to investigate the reaction pathways of this compound with target functional groups on biomolecules. These models can elucidate the detailed mechanism of the crosslinking reaction, including the structures of transition states and intermediates, and the associated energy barriers.

For this compound, two primary reactions are of interest:

Reaction of the hydrazide group: The hydrazide can react with carbonyl groups (aldehydes and ketones) on oxidized carbohydrates of glycoproteins to form a stable hydrazone linkage.

Reaction of the thiopyridyl group: The pyridyl disulfide bond can react with sulfhydryl groups of cysteine residues in proteins via a thiol-disulfide exchange reaction, forming a new disulfide bond and releasing pyridine-2-thione.

Predictive modeling can help to:

Determine the activation energies for these reactions.

Predict the relative rates of the two competing reactions.

Identify factors that may influence the reaction pathways, such as pH and the local environment.

Predict the distribution of possible products.

In Silico Design of Novel this compound-Based Reagents

The insights gained from theoretical and computational studies can be leveraged for the in silico design of novel crosslinking reagents with improved properties. By systematically modifying the structure of this compound in a computational model, it is possible to predict how these changes will affect its reactivity, selectivity, and stability.

Potential modifications that could be explored through in silico design include:

Altering the linker length: The length and flexibility of the linker connecting the hydrazide and thiopyridyl groups can be modified to optimize the crosslinking distance.

Introducing different reactive groups: The hydrazide or thiopyridyl group could be replaced with other functionalities to target different amino acid residues or functional groups.

Modifying the pyridyl ring: Substitution on the pyridyl ring could be used to tune the reactivity of the disulfide bond.

Computational screening of a virtual library of modified this compound derivatives can help to identify promising candidates for synthesis and experimental validation. This rational design approach can significantly accelerate the development of new and more effective bioconjugation reagents.

Emerging Trends and Future Directions in S 2 Thiopyridyl Cysteine Hydrazide Research

Integration of S-(2-Thiopyridyl)cysteine Hydrazide Chemistry into Automated Synthesis Platforms

The demand for rapid and efficient synthesis of complex biomolecules has spurred the development of automated synthesis platforms. The chemistry of this compound is well-suited for integration into these automated workflows, particularly in the realm of solid-phase peptide synthesis (SPPS). Peptide hydrazides, the precursors to this compound, can be synthesized using standard automated SPPS protocols. This allows for the streamlined production of peptide backbones that can be subsequently modified to introduce the reactive pyridyl disulfide group.

The integration of this compound chemistry into automated platforms offers several advantages:

Increased Throughput: Automation enables the parallel synthesis of multiple peptide conjugates, significantly accelerating the discovery and development process.

Enhanced Reproducibility: Automated systems provide precise control over reaction conditions, leading to higher consistency and reproducibility of synthetic outcomes.

Reduced Manual Labor: Automation minimizes the need for manual intervention, freeing up researchers to focus on experimental design and data analysis.

The compatibility of pyridyl disulfide chemistry with automated synthesis is a key factor driving its adoption in various biomedical applications, including the development of targeted drug delivery systems and novel bioconjugates.

High-Throughput Screening Methodologies Leveraging this compound

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries to identify potential therapeutic leads. This compound and related pyridyl disulfide compounds are increasingly being utilized in the development of innovative HTS assays, particularly for the identification of compounds that interact with cysteine residues in proteins.

The reactivity of the pyridyl disulfide group with thiols forms the basis of these screening methodologies. Assays can be designed to detect the modulation of this thiol-disulfide exchange reaction by small molecules. For instance, a fluorescence-based HTS assay has been developed to identify thiol-reactive compounds by measuring the change in fluorescence of a thiol-containing probe upon reaction with electrophiles. This approach can be adapted to screen for inhibitors or enhancers of specific protein-protein interactions that are mediated by cysteine residues.

The application of this compound in HTS is exemplified by its use in:

Covalent Fragment Screening: Identifying small molecule fragments that covalently bind to cysteine residues on a target protein.

Enzyme Inhibition Assays: Screening for inhibitors of enzymes whose activity depends on a critical cysteine residue.

Probe Development: Creating novel chemical probes to study the role of reactive cysteines in cellular processes.

The ability to monitor the thiol-disulfide exchange reaction in a high-throughput format provides a powerful tool for discovering new drug candidates and elucidating biological mechanisms. nih.gov

Advancements in Microfluidic Systems for Bioconjugation with this compound

Microfluidic technologies offer precise control over small volumes of fluids, making them ideal platforms for performing complex biochemical reactions with high efficiency and minimal sample consumption. The principles of thiol-disulfide exchange chemistry, central to the utility of this compound, are being increasingly integrated into microfluidic systems for a variety of bioconjugation applications.

Recent research has demonstrated the use of redox-responsive hydrogels within microfluidic devices for the capture and release of proteins. mdpi.com This was achieved by modifying the protein with a pyridyl disulfide-containing compound, allowing it to be covalently captured by a thiol-containing hydrogel via thiol-disulfide exchange. The subsequent introduction of a reducing agent cleaved the disulfide bond, releasing the protein. This technology has significant potential for applications in proteomics and diagnostics.

Key advantages of using microfluidic systems for bioconjugation with this compound include:

Rapid Reaction Times: The small diffusion distances in microchannels lead to faster reaction rates.

Low Reagent Consumption: The use of picoliter to nanoliter volumes significantly reduces the consumption of expensive reagents.

High-Throughput Potential: Microfluidic devices can be designed for parallel processing, enabling high-throughput analysis.

The synergy between microfluidics and pyridyl disulfide chemistry is paving the way for the development of novel analytical tools and miniaturized bioreactors.

Challenges and Opportunities in Expanding the Scope of this compound Applications in Advanced Chemical Research

While the future of this compound in chemical research is promising, there are challenges to be addressed and significant opportunities to be explored.

Challenges:

Synthesis of Cysteine-Containing Peptides: The synthesis of peptides containing cysteine residues can be challenging due to the reactivity of the thiol group, which can lead to side reactions and the formation of disulfide-linked dimers. nih.gov Robust synthetic strategies are required to overcome these challenges. nih.gov

Stability of Disulfide Bonds: While the lability of the disulfide bond is key to its utility in redox-responsive systems, it can also be a limitation. Ensuring the stability of the disulfide linkage until the desired trigger is encountered is crucial for applications such as drug delivery.

Large-Scale Synthesis: The large-scale synthesis of this compound and its derivatives can be complex and costly, potentially limiting its widespread application in industrial settings.

Opportunities:

Redox-Responsive Materials: The reversible nature of the thiol-disulfide exchange reaction provides a powerful tool for the design of "smart" materials that can respond to changes in the redox environment. rsc.org This has significant implications for the development of targeted drug delivery systems, biosensors, and tissue engineering scaffolds. rsc.org

Drug Discovery and Development: Pyridyl disulfide chemistry offers a versatile platform for the development of novel therapeutics. nih.gov This includes the design of antibody-drug conjugates (ADCs) that can selectively deliver cytotoxic agents to cancer cells, as well as the development of covalent inhibitors that target specific cysteine residues in disease-related proteins. nih.gov

Chemical Biology Probes: this compound and its analogs can be used to develop chemical probes to study the role of cysteine residues in biological processes. These probes can be used to identify and characterize novel drug targets and to elucidate the mechanisms of cellular signaling pathways.

The continued development of synthetic methodologies, coupled with a deeper understanding of the chemistry of thiol-disulfide exchange, will undoubtedly expand the applications of this compound in advanced chemical research.

Q & A

Q. What are the standard synthetic protocols for preparing S-(2-Thiopyridyl)cysteine hydrazide and its derivatives?

this compound is typically synthesized via hydrazinolysis of precursor esters or carbonyl-containing intermediates. A common method involves reacting a starting material (e.g., a thioester or carboxylic acid derivative) with hydrazine hydrate in an alcoholic medium (e.g., ethanol or propan-2-ol) under reflux conditions. For example, pyrrole-2-carbohydrazide synthesis employs hydrazine hydrate in a fivefold excess, heated for 2 hours in propan-2-ol . Subsequent cyclization reactions, such as Thorpe-Ziegler intramolecular heterocyclization in alkaline media, yield structurally complex hydrazide derivatives . Purification often involves crystallization from ethanol or aqueous solutions .

Q. How is this compound characterized in synthetic chemistry research?

Characterization relies on spectroscopic and mass spectrometry techniques:

- 1H-NMR : Peaks at 3.45–3.30 ppm (CH2–SH), 4.65 ppm (NH–CH), and 4.7–4.6 ppm (vicinal diol protons) confirm cysteine and linker integration .

- 13C-NMR : Carbonyl carbons (170–180 ppm) and diol carbons (~70 ppm) validate amide and diol bond formation .

- ESI-MS : Molecular ion peaks (e.g., m/z = 179.05 for intermediates) confirm product identity .

- Elemental analysis : Used to verify purity and stoichiometry in cyclized products .

Advanced Research Questions

Q. What strategies exist to mitigate side reactions during hydrazide-mediated protein conjugation?

Hydrazide chemistry can suffer from non-specific reactions with endogenous carbonyls (e.g., glucose) or oxidation-sensitive residues (e.g., cysteine, methionine). Mitigation strategies include:

- Selective oxidation : Use sodium periodate to oxidize glycans (e.g., sialic acid) while minimizing damage to protein backbones .

- Enzymatic protection : Introduce formylglycine via formylglycine-generating enzyme (FGE) to create site-specific aldehydes, avoiding interference with native cysteines .

- pH control : Conduct reactions at neutral pH to reduce hydrazide hydrolysis and stabilize conjugates .

Q. How can researchers optimize hydrazide-based crosslinking efficiency in pH-responsive drug delivery systems?

To design pH-sensitive drug carriers:

- Linker design : Use acid-labile hydrazone bonds between this compound and aldehyde-functionalized polymers (e.g., hyaluronic acid). These bonds remain stable at pH 7.4 but cleave in acidic environments (pH <5.6) .

- Fluorescent tagging : Incorporate cyanine3 maleimide to track conjugate localization via fluorescence microscopy .

- Activity assays : Validate membrane-lytic activity restoration at low pH using calcein leakage assays .

Q. How do conflicting reports on hydrazide reactivity inform experimental design for peptide ligation?

Discrepancies in reactivity (e.g., cysteine vs. hydrazide selectivity) arise from reaction conditions:

- Thioester conversion : C-terminal hydrazides can be oxidized to thioesters using Dawson’s method (NaNO2, pH 3), enabling native chemical ligation .

- Competing nucleophiles : Block free cysteine residues with Ellman’s reagent (DTNB) to prioritize hydrazide-thioester coupling .

- Kinetic monitoring : Use HPLC or LC-MS to track intermediate formation and optimize reaction times .

Q. What computational and biochemical tools validate hydrazide interactions in enzyme inhibition studies?

For hydrazide-based inhibitors (e.g., MAO-B):

- Docking simulations : Model interactions between the hydrazide moiety and enzyme active sites (e.g., ferulic acid hydrazide derivatives) .

- Kinetic assays : Measure IC50 values using fluorogenic substrates (e.g., kynuramine oxidation) .

- MS/MS profiling : Confirm covalent adduct formation between hydrazides and catalytic residues .

Methodological Considerations

Q. How can researchers address challenges in site-specific protein labeling using this compound?

- Tag design : Fuse HyRe peptide tags (e.g., Cys-free 8-mer sequences) to target proteins for minimal background binding .

- Enzymatic tagging : Use biotin ligase or tyrosinase to introduce ketones for hydrazide coupling .

- Orthogonal protection : Employ photo-cleavable linkers to shield reactive cysteines during multi-step ligations .

Q. What are the limitations of hydrazide-based glycoproteomics, and how can they be overcome?

Limitations include:

- Non-specific binding : Pre-clear samples with hydrazide-free beads to remove endogenous carbonyls .

- O-glycan profiling : Combine hydrazide capture with β-elimination/Michael addition for O-glycosite mapping .

- Side reactions : Add methionine or cysteine scavengers (e.g., DTT) during periodate oxidation .

Data Contradiction Analysis

Q. How should researchers interpret variability in cyclization yields for hydrazide derivatives?

Divergent yields in Thorpe-Ziegler cyclizations may stem from:

- Solvent effects : Alkaline ethanol vs. DMF alters reaction kinetics.

- Catalyst loading : Sodium ethoxide concentration (0.1–1 mol%) critically impacts ring closure efficiency .

- Substrate sterics : Bulky substituents (e.g., styryl groups) slow intramolecular attack; optimize with microwave-assisted heating .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.